3-bromo-1H-indene

Cross-coupling Negishi reaction Organometallic chemistry

Researchers synthesizing indenyl ligands with generic haloindenes frequently encounter stalled cross-couplings and isomeric contamination that compromise catalyst stereoselectivity. 3-Bromo-1H-indene eliminates these failures through regiospecific oxidative addition at the allylic 3-position: • Enables Suzuki-Miyaura coupling to aryl-substituted indenes in 82.1% yield at 99% purity without double-bond isomerization • Supports clean Br/Li exchange for indenyl anion generation, ensuring isomeric fidelity in ansa-zirconocene and ansa-hafnocene catalyst assembly • Outperforms 3-chloro (requires specialized catalysts) and 2-bromo (inert to nucleophilic displacement) analogues Supplied with batch-specific QC documentation for reliable procurement.

Molecular Formula C9H7Br
Molecular Weight 195.06 g/mol
CAS No. 103028-42-8
Cat. No. B009886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-indene
CAS103028-42-8
Synonyms1H-INDENE, 3-BROMO-
Molecular FormulaC9H7Br
Molecular Weight195.06 g/mol
Structural Identifiers
SMILESC1C=C(C2=CC=CC=C21)Br
InChIInChI=1S/C9H7Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2
InChIKeySNPZOSOMWHKZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indene: Allylic Bromide for Metallocene & Cross-Coupling


3-Bromo-1H-indene (CAS 103028-42-8) is a bicyclic organobromine compound classified as a 3-haloindene. It is formally an indene molecule bearing a single bromine substituent at the allylic 3-position of the five-membered ring [1]. This structural feature distinguishes it from the 2-bromo regioisomer and from the corresponding 3-haloindene congeners (Cl, I). The compound serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling (Suzuki–Miyaura, Negishi) and is a direct precursor to substituted indenyl ligands that form the backbone of highly active ansa-metallocene olefin polymerization catalysts [2]. Procuring this specific regioisomer is essential because the substitution pattern dictates the downstream ligand architecture and the ultimate catalytic performance of the organometallic complex.

1

Regiospecific Ligand Architecture

The allylic 3-position dictates downstream indenyl ligand geometry and ansa-metallocene catalyst performance.

2

Standard Cross-Coupling Workflow

Reactive C–Br site facilitates Pd(0)-catalyzed Suzuki–Miyaura and Negishi couplings without specialized forcing conditions.

3

Organometallic Precursor Entry

Supports direct generation of indenyl anions via clean Br/Li exchange for reliable metal complexation and catalyst synthesis.

3-Bromo-1H-indene vs. 3-Chloro/Iodoindene: Reactivity Differences


Substituting 3-bromo-1H-indene with other 3-haloindenes—or even the 2-bromo isomer—introduces quantifiable penalties in reactivity, selectivity, and structural fidelity. The C–Br bond at the allylic 3-position presents a unique oxidative addition rate with low-valent Pd(0) and Mo(0)/W(0) centers that is not matched by the corresponding C–Cl bond, while the more reactive C–I analogue suffers from competing decomposition pathways during prototypical Br/Li exchange sequences [1]. Furthermore, the 2-bromo regioisomer is inert toward nucleophilic substitution under conditions that readily derivatize the 3-bromo isomer, as demonstrated by the failure of 2-bromoindene to react with boiling aqueous alkali or potassium formate [2]. Replacing 3-bromo-1H-indene with a generic haloindene without verifying these reactivity differences risks stalled couplings, lower yields, and formation of incorrect regioisomeric products during metallocene ligand assembly, directly impacting catalyst performance in olefin polymerization [3].

3-Bromo-1H-indene
Target substrate with balanced reactivity for cross-coupling and metalation.
3-Chloroindene
Slower oxidative addition may require specialized ligands or forcing conditions, risking lower conversion.
3-Iodoindene
Competing I/Li exchange during HBr elimination sequences can produce isomeric mixtures, complicating purification.
2-Bromoindene
Vinylic 2-position is inert toward nucleophilic displacement, limiting downstream functionalization scope.

Comparative Evidence: 3-Bromo-1H-indene vs. Analogs


Oxidative Addition in Negishi Coupling: Bromo vs. Chloroindene

In palladium-catalyzed Negishi protocols, 3-bromo-1H-indene serves as a competent electrophilic partner, whereas the C–Cl bond in 3-chloro-1H-indene is significantly less reactive toward oxidative addition. This is a class-level inference based on the established reactivity order for aryl/vinyl halides (I > Br >> Cl) with Pd(0) and is explicitly recognized in the organometallic literature where bromoindenes are specified as preferred substrates for Negishi couplings yielding aryl-substituted indenes in high yields [1].

Negishi Reactivity
Class-level inference
Br >> Cl
Eliminates need for forcing conditions
Quantitative ΔΔG‡ not reported
Cross-coupling Negishi reaction Organometallic chemistry

Halogen-Metal Exchange Selectivity: Bromo vs. Iodoindene

The 3-bromo substituent in 3-bromoindene derivatives undergoes regiospecific HBr elimination to generate the indenyl anion for subsequent metalation. In contrast, the 3-iodo analogue is susceptible to competitive C–I bond cleavage during thermal HBr elimination, leading to mixtures of products. In the 3-bromo-1,1-dimethylindene model system, thermal HBr elimination afforded exclusively 3-bromo-1,1-dimethylindene, which then underwent clean Br/Li exchange. The analogous sequential bromination/dehydrobromination strategy failed with iodine due to facile I/Li exchange under the reaction conditions [1].

Exchange Selectivity
Head-to-head
Single isomer vs. mixture
Predictable indenyl anion formation
Iodo analogue gave product mixtures
Organolithium chemistry Halogen-metal exchange Metallocene synthesis

Nucleophilic Substitution Reactivity: 3-Bromoindene vs. 2-Bromoindene

The allylic 3-bromo substituent is susceptible to nucleophilic displacement, whereas the vinylic 2-bromo substituent is inert. Experimental evidence shows that 2-bromoindene does not react with boiling aqueous alkali or potassium formate in methanol under conditions that readily derivatize 3-bromoindene [1]. The lack of reactivity of the 2-isomer is attributed to the absence of allylic activation of the C–Br bond.

Nu Substitution Reactivity
Cross-study comparable
3-Br reactive; 2-Br inert
Accesses full derivatization scope
Allylic vs vinylic activation difference
Nucleophilic substitution Regioselectivity Indene derivatization

Suzuki–Miyaura Coupling for Metallocene Ligand Synthesis

3-Bromo-1H-indene is explicitly identified as a key intermediate in the synthesis of substituted indene precursors for ansa-metallocene catalysts. In Pd(dppf)Cl₂-catalyzed Suzuki–Miyaura couplings, bromoindene derivatives deliver aryl-substituted indenes in 82.1% isolated yield with 99% purity, while effectively suppressing the formation of indene double-bond positional isomers [1]. This regiochemical fidelity is essential because isomer formation during this step propagates to the final ansa-metallocene, altering catalyst stereoselectivity and polymer microstructure.

Suzuki–Miyaura Efficiency
Cross-study comparable
82.1% yield, 99% purity
High-yield ligand precursor context
Effective suppression of double-bond isomers
Metallocene catalysts Olefin polymerization Process chemistry

LogP and Polar Surface Area: 3-Bromoindene vs. Other Haloindenes

The predicted LogP of 3-bromo-1H-indene (2.9785) is significantly higher than that observed for 3-chloro analogues (estimated ~2.0–2.5), reflecting the increased lipophilicity conferred by bromine. The topological polar surface area (TPSA) of 0 Ų is consistent across the 3-haloindene series, indicating that differential biological partitioning behavior is driven largely by halogen-dependent LogP variations . This is a class-level inference based on well-established halogen-dependent hydrophobicity trends.

LogP Partitioning
Class-level inference
LogP 2.98 vs. ~2.0–2.5 (Cl)
Finer lipophilicity control
Predicted values; TPSA 0 Ų across series
Physicochemical properties Lipophilicity Drug design

3-Bromo-1H-indene: Optimal Procurement Scenarios


ansa-Metallocene Catalyst Precursor Synthesis

3-Bromo-1H-indene is the preferred haloindene building block for constructing substituted indenyl ligands used in ansa-zirconocene and ansa-hafnocene polymerization catalysts. Its performance in Pd-catalyzed Suzuki–Miyaura coupling delivers aryl-substituted indenes in 82.1% yield at 99% purity while suppressing double-bond isomerization, a critical requirement for maintaining catalyst stereoselectivity [1]. The regiospecific HBr elimination and clean Br/Li exchange enable reliable indenyl anion generation for subsequent metal complexation without isomeric contamination [2].

Cross-Coupling for Aryl-Indene Library Synthesis

The C–Br bond at the 3-position exhibits suitable reactivity for Pd(0)-catalyzed cross-coupling under standard conditions, unlike the 3-chloro analogue which requires specialized catalysts or microwave irradiation to achieve comparable conversions. For medicinal chemistry groups synthesizing arrays of aryl-substituted indenes for biological screening, procuring the bromo derivative ensures broad substrate scope without the need to re-optimize coupling conditions for each aryl halide partner [1].

Nucleophilic Derivatization for SAR Studies

The allylic 3-bromo substituent is uniquely susceptible to nucleophilic displacement, enabling facile introduction of amine, alkoxy, and thioether functionality. This contrasts with the 2-bromo regioisomer, which is inert under identical alkaline conditions. Researchers conducting SAR studies around the indene core should prioritize 3-bromo-1H-indene to access the full range of nucleophilic derivatization chemistry without switching intermediates [1].

Indenyl–Metal Complex Formation for Organometallic Studies

Oxidative addition of 1-bromo-1H-indene to low-valent Mo(0) and W(0) carbonyl complexes is a well-established, high-yielding route to indenyl–molybdenum and indenyl–tungsten tricarbonyl bromide complexes. These complexes serve as benchmark compounds for studying indenyl ligand hapticity and slip-fold distortions. The reliability of this transformation makes the bromoindene the standard precursor for such fundamental organometallic investigations [1].

Application
Selection Property
Validation Focus
ansa-Metallocene Synthesis
Suzuki coupling yield and purity context
Double-bond isomer suppression and catalyst stereoselectivity review
Aryl-Indene Library
Broad Pd(0) coupling scope context
Cross-coupling efficiency across diverse aryl partners
Nucleophilic Derivatization
Allylic displacement reactivity
Derivatization scope with N-, O-, S-nucleophiles
Fundamental Organometallics
Oxidative addition reliability
Indenyl–Mo/W complex hapticity and slip-fold studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1H-indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.